Daclatasvir RSSS Isomer-d3 is a chemical compound primarily recognized for its role as an antiviral agent, specifically targeting the hepatitis C virus. It is classified as a non-structural protein 5A inhibitor, which is crucial in the replication process of the virus. The compound's full chemical designation is C40H50N8O6, and it has garnered attention for its efficacy in treating hepatitis C infections.
Daclatasvir was developed by Bristol-Myers Squibb and has been classified under the category of direct-acting antiviral agents. It functions by inhibiting the replication complex of the hepatitis C virus, thereby preventing viral proliferation. The RSSS isomer of daclatasvir represents a specific stereochemical configuration that may influence its pharmacological properties.
The synthesis of Daclatasvir RSSS Isomer-d3 typically involves multi-step organic reactions, including coupling reactions and functional group modifications. One common method includes the use of solid-phase synthesis techniques to streamline the process and improve yield.
Daclatasvir RSSS Isomer-d3 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The stereochemistry of the compound plays a significant role in its interaction with viral proteins.
Daclatasvir RSSS Isomer-d3 participates in various chemical reactions, primarily those involving nucleophilic substitutions and cyclization processes that enhance its antiviral properties.
Daclatasvir functions by inhibiting the activity of the hepatitis C virus non-structural protein 5A. This inhibition disrupts viral replication and assembly, effectively reducing viral load in infected individuals.
This compound exemplifies the advancements in antiviral drug development, showcasing how specific isomers can significantly affect therapeutic efficacy and safety profiles in clinical settings.
Daclatasvir RSSS Isomer-d3 is a deuterium-labeled analog of the hepatitis C virus (HCV) NS5A inhibitor daclatasvir. Its molecular formula is C₄₀H₄₇D₃N₈O₆, reflecting the substitution of three protium (¹H) atoms with deuterium (²H/D) at specific positions. This modification increases its molecular weight to 741.89 g/mol—approximately 3 amu higher than the non-deuterated RSSS isomer (738.88 g/mol) [3] [5]. The isotopic enrichment (≥98% D₃) is achieved via selective deuteration, typically at metabolically stable sites like methyl groups, to minimize alterations to the compound’s biochemical behavior [3]. Key structural identifiers include:
O=C(N1[C@H](C2=NC=C([nH]2)c3ccc(cc3)c4ccc(cc4)c5cnc([nH]5)[C@H]6CCCN6C(=O)[C@@H](NC(=O)OC)C(C)C)CCC1)[C@@H](C(C)C)NC(OC)=O
with deuterium at methoxy groups [5] InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32+,33-,34-/m0/s1/i5D3
[5] Table 1: Molecular Properties of Daclatasvir RSSS Isomer-d3
Property | Value |
---|---|
Molecular Formula | C₄₀H₄₇D₃N₈O₆ |
Molecular Weight | 741.89 g/mol |
Deuterium Positions | Methoxy groups (-OCH₃ → -OCD₃) |
Isotopic Purity | ≥98% |
The "RSSS" designation specifies the absolute configuration at four chiral centers within the molecule. This isomer features a defined spatial arrangement: R at the first stereocenter and S at the subsequent three centers [2] [8]. The biphenyl-imidazole core anchors two L-valine-derived pyrrolidine units, whose stereochemistry critically determines binding affinity to the HCV NS5A protein’s dimeric interface [8] [10]. The rigid RSSS configuration enables optimal hydrophobic interactions with NS5A, distinguishing it from other stereoisomers like the SRSS (CAS 1009117-28-5) or RRRR (CAS 1417333-58-4) variants [10]. Regulatory guidelines (e.g., USP, EP) mandate such stereochemical precision for use as reference standards in analytical method validation [2] [8].
Deuteration minimally alters the physicochemical properties of the RSSS isomer but confers significant advantages in analytical and metabolic studies:
Table 2: Comparative Properties of Key Daclatasvir Isomers
Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Use |
---|---|---|---|---|
RSSS (native) | 1417333-83-5 | C₄₀H₅₀N₈O₆ | 738.88 | Pharmaceutical API |
RSSS-d3 | Not specified | C₄₀H₄₇D₃N₈O₆ | 741.89 | Mass spectrometry tracer |
SRSS | 1009117-28-5 | C₄₀H₅₀N₈O₆ | 738.88 | Impurity reference standard |
RRRR | 1417333-58-4 | C₄₀H₅₀N₈O₆ | 738.88 | Pharmacological comparator |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: